Cas no 1511725-09-9 ((1-cyclopentylcyclobutyl)methanamine)

(1-Cyclopentylcyclobutyl)methanamine is a bicyclic amine compound featuring a cyclopentyl-substituted cyclobutane core with a primary amine functional group. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The rigid bicyclic framework enhances conformational stability, while the primary amine group offers versatile reactivity for derivatization, including amide formation or reductive amination. Its lipophilic character may improve membrane permeability in bioactive molecules. The compound's defined stereochemistry and compact scaffold are advantageous for designing constrained analogs in medicinal chemistry. Suitable for controlled reactions under standard amine-protection protocols, it serves as a building block for complex molecular architectures requiring fused ring systems with amine functionality.
(1-cyclopentylcyclobutyl)methanamine structure
1511725-09-9 structure
商品名:(1-cyclopentylcyclobutyl)methanamine
CAS番号:1511725-09-9
MF:C10H19N
メガワット:153.26456284523
CID:6394417
PubChem ID:82933711

(1-cyclopentylcyclobutyl)methanamine 化学的及び物理的性質

名前と識別子

    • (1-cyclopentylcyclobutyl)methanamine
    • 1511725-09-9
    • AKOS021253066
    • EN300-1240055
    • インチ: 1S/C10H19N/c11-8-10(6-3-7-10)9-4-1-2-5-9/h9H,1-8,11H2
    • InChIKey: OFIQJSLFIGXNFT-UHFFFAOYSA-N
    • ほほえんだ: NCC1(CCC1)C1CCCC1

計算された属性

  • せいみつぶんしりょう: 153.151749610g/mol
  • どういたいしつりょう: 153.151749610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 132
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 26Ų

(1-cyclopentylcyclobutyl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1240055-500mg
(1-cyclopentylcyclobutyl)methanamine
1511725-09-9
500mg
$739.0 2023-10-02
Enamine
EN300-1240055-10000mg
(1-cyclopentylcyclobutyl)methanamine
1511725-09-9
10000mg
$3315.0 2023-10-02
Enamine
EN300-1240055-0.25g
(1-cyclopentylcyclobutyl)methanamine
1511725-09-9
0.25g
$1051.0 2023-06-08
Enamine
EN300-1240055-1.0g
(1-cyclopentylcyclobutyl)methanamine
1511725-09-9
1g
$1142.0 2023-06-08
Enamine
EN300-1240055-50mg
(1-cyclopentylcyclobutyl)methanamine
1511725-09-9
50mg
$647.0 2023-10-02
Enamine
EN300-1240055-250mg
(1-cyclopentylcyclobutyl)methanamine
1511725-09-9
250mg
$708.0 2023-10-02
Enamine
EN300-1240055-10.0g
(1-cyclopentylcyclobutyl)methanamine
1511725-09-9
10g
$4914.0 2023-06-08
Enamine
EN300-1240055-0.05g
(1-cyclopentylcyclobutyl)methanamine
1511725-09-9
0.05g
$959.0 2023-06-08
Enamine
EN300-1240055-1000mg
(1-cyclopentylcyclobutyl)methanamine
1511725-09-9
1000mg
$770.0 2023-10-02
Enamine
EN300-1240055-0.1g
(1-cyclopentylcyclobutyl)methanamine
1511725-09-9
0.1g
$1005.0 2023-06-08

(1-cyclopentylcyclobutyl)methanamine 関連文献

(1-cyclopentylcyclobutyl)methanamineに関する追加情報

Comprehensive Overview of (1-cyclopentylcyclobutyl)methanamine (CAS No. 1511725-09-9): Properties, Applications, and Industry Relevance

(1-cyclopentylcyclobutyl)methanamine (CAS No. 1511725-09-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. The molecule combines a cyclopentyl and cyclobutyl moiety with a methanamine functional group, making it a versatile intermediate for synthetic applications. Researchers and industry professionals frequently search for terms like "(1-cyclopentylcyclobutyl)methanamine synthesis", "CAS 1511725-09-9 applications", and "cyclopentyl-cyclobutyl amine derivatives", reflecting its growing relevance in drug discovery and material science.

The compound's molecular structure offers a balance of rigidity and flexibility, which is critical for designing bioactive molecules. Its cyclopentylcyclobutyl backbone is often explored in the context of kinase inhibitors and GPCR-targeted therapeutics, aligning with current trends in precision medicine. Recent publications highlight its potential in modulating protein-protein interactions, a hot topic in cancer research and neurodegenerative disease studies. Searches for "amine-functionalized cyclobutane derivatives" and "small molecule scaffolds for drug design" further underscore its industrial importance.

From a synthetic chemistry perspective, 1511725-09-9 serves as a valuable building block for asymmetric catalysis and chiral auxiliary development. Its methanamine group enables facile derivatization, making it a candidate for high-throughput screening libraries. Laboratories often inquire about "scale-up procedures for (1-cyclopentylcyclobutyl)methanamine" and "stability under various pH conditions", indicating its practical utility in process chemistry. The compound's logP and hydrogen bonding capacity are frequently analyzed parameters in QSAR modeling studies.

In material science, the spirocyclic architecture of (1-cyclopentylcyclobutyl)methanamine contributes to novel polymer designs with enhanced thermal stability. Patent literature reveals its incorporation into epoxy resin modifiers and liquid crystal compositions, addressing the demand for advanced materials in electronics and aerospace. Search trends for "cyclobutane-containing monomers" and "amine-cured polymer systems" correlate with these applications. The compound's stereochemical purity is particularly scrutinized for optoelectronic material development.

Analytical characterization of CAS No. 1511725-09-9 typically involves NMR spectroscopy (particularly 13C and DEPT-135 for confirming the quaternary cyclobutyl carbon), mass spectrometry for fragmentation pattern analysis, and HPLC-UV for purity assessment. Researchers emphasize method development for "chiral separation of (1-cyclopentylcyclobutyl)methanamine enantiomers" given the pharmacological significance of stereochemistry. The compound's vibrational modes in FTIR spectra (notably the N-H stretch at ~3350 cm-1) serve as diagnostic tools for quality control.

Environmental and regulatory aspects of 1511725-09-9 are increasingly scrutinized, with REACH compliance and green chemistry metrics becoming common search queries. The compound's biodegradation potential and ecotoxicity profile are active research areas, particularly for pharmaceutical manufacturers adopting ICH Q3D guidelines. Recent advances in continuous flow synthesis of such amines address both efficiency and sustainability concerns—topics frequently searched alongside "process intensification" and "catalytic amination".

The commercial landscape for (1-cyclopentylcyclobutyl)methanamine reflects niche demand with specialized suppliers offering custom GMP-grade synthesis and isotope-labeled variants (e.g., 15N or 13C for tracer studies). Procurement-related searches such as "bulk suppliers of CAS 1511725-09-9" and "technical datasheet specifications" indicate robust industrial interest. Storage recommendations typically emphasize argon atmosphere protection due to the amine's sensitivity to oxidative degradation.

Emerging applications in PET radiopharmaceuticals (using 11C-labeled analogs) and proteolysis-targeting chimeras (PROTACs) position this compound at the frontier of theranostic development. These cutting-edge uses correlate with search volumes for "bifunctional linker chemistry" and "sp3-rich pharmacophores". The Scaffold Hopping potential of the cyclopentylcyclobutyl core continues to inspire medicinal chemistry strategies, particularly in fragment-based drug discovery campaigns.

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